3-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
“3-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID” is a complex organic compound that features a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID” typically involves multi-step organic reactions. The process may start with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, followed by the introduction of the piperazine and pyrazole moieties through various coupling reactions. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like sodium hydride, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole carboxylic acids, while reduction of the carbonyl group may yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its multiple functional groups and rigid bicyclic structure make it a candidate for binding to various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions due to its interaction with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its rigid structure and functional groups may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism by which “3-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID” exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Pyrazole derivatives: Compounds containing the pyrazole ring with various substituents.
Piperazine derivatives: Compounds featuring the piperazine ring with different functional groups.
Uniqueness
The uniqueness of “3-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID” lies in its combination of these three distinct moieties. This combination imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H26N4O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H26N4O3/c1-12-15(10-21(2)20-12)11-22-5-7-23(8-6-22)18(24)16-13-3-4-14(9-13)17(16)19(25)26/h3-4,10,13-14,16-17H,5-9,11H2,1-2H3,(H,25,26) |
InChI Key |
MZTPUDTWMWKCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)C(=O)C3C4CC(C3C(=O)O)C=C4)C |
Origin of Product |
United States |
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